1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenethylurea is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl linker, and a phenethylurea group, which together contribute to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenethylurea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Alkyne Formation:
Urea Formation: The final step involves the reaction of the intermediate with phenethylamine and an isocyanate to form the urea linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole moiety, especially under basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenethylurea has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenethylurea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. The benzo[d][1,3]dioxole moiety is known to interact with proteins and nucleic acids, potentially disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenethylurea can be compared with other compounds containing similar structural motifs:
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound shares the benzo[d][1,3]dioxole moiety but differs in its functional groups and overall reactivity.
4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine: Another compound with the benzo[d][1,3]dioxole moiety, used in different chemical and biological contexts.
The uniqueness of this compound lies in its combination of the benzo[d][1,3]dioxole moiety with the but-2-yn-1-yl and phenethylurea groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-20(22-12-10-16-6-2-1-3-7-16)21-11-4-5-13-24-17-8-9-18-19(14-17)26-15-25-18/h1-3,6-9,14H,10-13,15H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYPTWXIEBGMFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.